3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid: is an organic compound belonging to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with two methoxy groups attached to the benzene ring at positions 3 and 4. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the use of a Claisen condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives, where the carbonyl group is converted to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of aromatic-amino-acid aminotransferase, affecting amino acid metabolism.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound is structurally similar but lacks the oxo group on the propanoic acid moiety.
3,4-Dimethoxyphenylacetic acid: Another related compound with a similar aromatic structure but different side chain.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both methoxy groups and the oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDRYTCMXUBSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452183 | |
Record name | 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460-33-5 | |
Record name | 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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